4-chloro-N-propylpyridine-3-sulfonamide
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Overview
Description
4-Chloro-N-propylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.7 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-propylpyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonyl chloride with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chloropyridine-3-sulfonyl chloride+propylamine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-propylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The nitro group in the pyridine ring can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
4-Chloro-N-propylpyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-N-propylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-methylpyridine-3-sulfonamide
- 4-Chloro-N-ethylpyridine-3-sulfonamide
- 4-Chloro-N-butylpyridine-3-sulfonamide
Uniqueness
4-Chloro-N-propylpyridine-3-sulfonamide is unique due to its specific alkyl chain length (propyl group), which can influence its chemical reactivity and biological activity. The presence of the chlorine atom in the pyridine ring also contributes to its distinct properties compared to other sulfonamide derivatives .
Properties
CAS No. |
76835-21-7 |
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Molecular Formula |
C8H11ClN2O2S |
Molecular Weight |
234.70 g/mol |
IUPAC Name |
4-chloro-N-propylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11ClN2O2S/c1-2-4-11-14(12,13)8-6-10-5-3-7(8)9/h3,5-6,11H,2,4H2,1H3 |
InChI Key |
XPSIGLQQJGMTEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CN=C1)Cl |
Origin of Product |
United States |
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